

Potential therapeutic uses of 3-Methylisoquinolin-7-ol

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Compound of Interest

Compound Name: 3-Methylisoquinolin-7-ol

Cat. No.: B1590295

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An In-Depth Technical Guide to the Therapeutic Potential of **3-Methylisoquinolin-7-ol**

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with profound biological activities.[1][2] **3-Methylisoquinolin-7-ol**, a functionalized derivative, represents a promising yet underexplored molecule. While direct pharmacological data on this specific compound is sparse, its structural features—a reactive hydroxyl group for functionalization and a methyl group influencing steric and electronic properties—make it a compelling starting point for drug discovery campaigns.[3] This guide synthesizes information from analogous structures and the broader isoquinoline class to build a prospective analysis of the potential therapeutic applications of **3-Methylisoquinolin-7-ol**, focusing on oncology, infectious diseases, and neuroprotection. We provide detailed theoretical frameworks, proposed mechanisms of action, and actionable experimental protocols to empower researchers to investigate its potential.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline moiety is a bicyclic aromatic heterocycle that has demonstrated remarkable versatility as a pharmacophore.[2] Nature has utilized this scaffold to produce a vast array of alkaloids with potent physiological effects, from the analgesic properties of morphine to the antimicrobial activity of berberine.[1] This success has inspired medicinal chemists to explore

synthetic isoquinoline derivatives, leading to the development of drugs across various therapeutic areas. The rigid structure of the isoquinoline core provides a reliable anchor for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets.

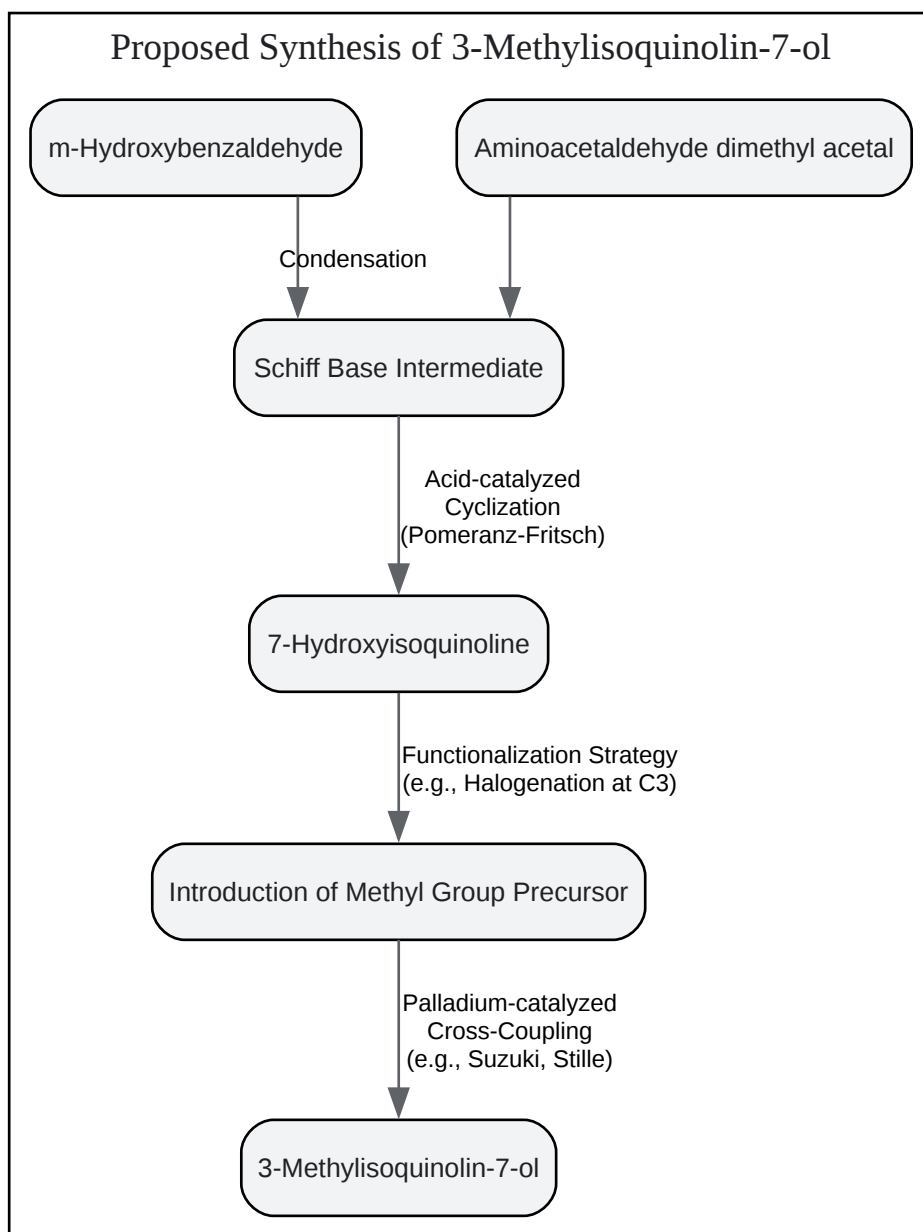
3-Methylisoquinolin-7-ol belongs to this distinguished class of compounds. Its strategic functionalization—a hydroxyl group at the 7-position and a methyl group at the 3-position—offers distinct advantages:

- **7-OH Group:** Acts as a hydrogen bond donor/acceptor and provides a key site for derivatization to modulate solubility, metabolic stability, and target binding affinity.
- **3-CH₃ Group:** Influences the molecule's electronic profile and can provide beneficial steric interactions within a target's binding pocket, potentially enhancing selectivity.

Synthesis and Physicochemical Characterization

While **3-Methylisoquinolin-7-ol** is commercially available, understanding its synthesis is crucial for analog development. A plausible synthetic approach can be adapted from established isoquinoline syntheses, such as the Pomeranz–Fritsch–Bobbitt reaction.^[4]

Proposed Synthetic Workflow



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Caption: Proposed synthetic pathway for **3-Methylisoquinolin-7-ol**.

Physicochemical Properties

A summary of the known physical and chemical properties of **3-Methylisoquinolin-7-ol** is crucial for experimental design.

Property	Value	Source
CAS Number	63485-73-4	[3][5]
Molecular Formula	C ₁₀ H ₉ NO	[3]
Molecular Weight	159.18 g/mol	[3]
Melting Point	252-255 °C	[3]
Boiling Point	330 °C	[3]
Density	1.210 g/cm ³	[3]
PSA (Polar Surface Area)	33.12 Å ²	[3]

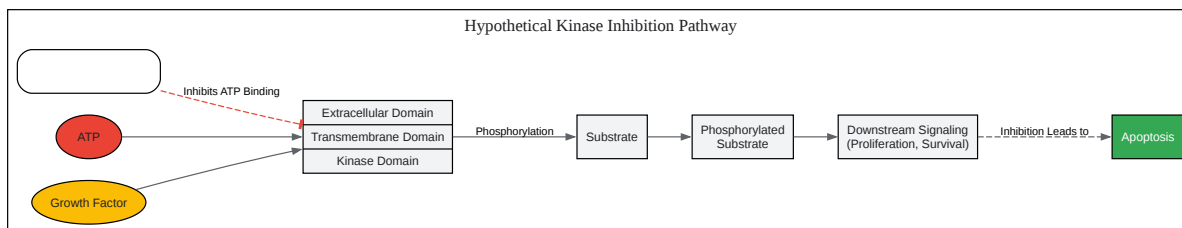
Potential Therapeutic Applications: A Prospective Analysis

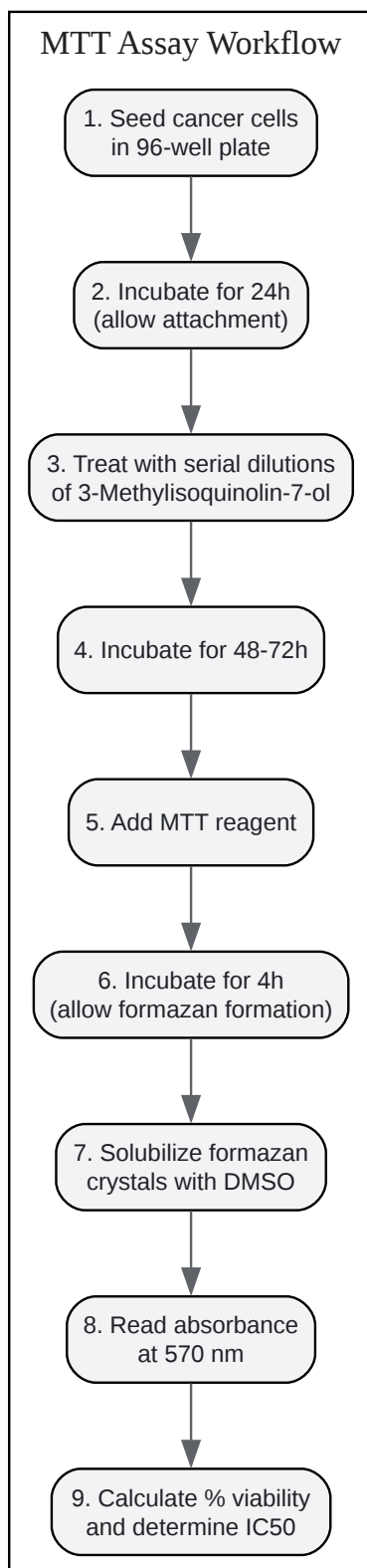
Based on the extensive pharmacology of related isoquinolines, we propose three primary areas for investigating the therapeutic potential of **3-Methylisoquinolin-7-ol** and its derivatives.

Anticancer Potential

Causality: Numerous isoquinoline derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1] For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have been explored as anticancer agents, often acting through the inhibition of critical signaling pathways that drive cell proliferation and survival.[6] The planar aromatic structure of **3-Methylisoquinolin-7-ol** makes it an ideal candidate for an ATP-competitive inhibitor of protein kinases, a well-established class of oncology targets.

Proposed Mechanism of Action: Kinase Inhibition Many receptor tyrosine kinases (RTKs) are overactive in cancer. The isoquinoline scaffold can be designed to fit into the ATP-binding pocket of these kinases, preventing phosphorylation and downstream signaling.





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